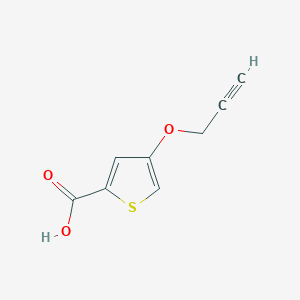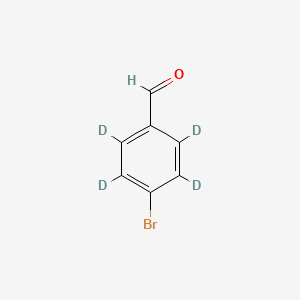
4-Bromobenz-2,3,5,6-d4-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenz-2,3,5,6-d4-aldehyde is a deuterium-labeled aromatic aldehyde. It is an isotope analogue of 4-Bromobenzaldehyde, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving stable isotope labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenz-2,3,5,6-d4-aldehyde typically involves the bromination of deuterated benzaldehyde. One common method is the selective oxidation of 4-Bromobenzyl alcohol using 2-Iodoxy-5-Methylbenzenesulfonic Acid as a catalyst and Oxone as the oxidizing agent . The reaction is carried out in acetonitrile at room temperature, followed by heating to 70°C.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the isotopic purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromobenz-2,3,5,6-d4-aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to 4-Bromobenzoic acid.
Reduction: Formation of 4-Bromobenzyl alcohol.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions:
Oxidation: Oxone and 2-Iodoxy-5-Methylbenzenesulfonic Acid in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Halogen exchange using lithium halides in polar solvents.
Major Products:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Bromobenzyl alcohol.
Substitution: Various halogenated benzaldehydes.
Aplicaciones Científicas De Investigación
4-Bromobenz-2,3,5,6-d4-aldehyde is widely used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of diagnostic tools and imaging agents.
Industry: Applied in the synthesis of complex organic molecules and as a precursor in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-Bromobenz-2,3,5,6-d4-aldehyde involves its interaction with various molecular targets depending on the specific application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating the structure and dynamics of organic compounds. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of the labeled atoms within biological systems.
Comparación Con Compuestos Similares
4-Bromobenz-2,3,5,6-d4-aldehyde is unique due to its deuterium labeling, which distinguishes it from other bromobenzaldehydes. Similar compounds include:
4-Bromobenzaldehyde: The non-deuterated analogue.
4-Nitrobenzaldehyde-2,3,5,6-d4: Another deuterium-labeled aromatic aldehyde.
4-Hydroxybenzaldehyde-2,3,5,6-d4: A deuterium-labeled aldehyde with a hydroxyl group.
These compounds share similar chemical properties but differ in their specific functional groups and isotopic labeling, which influence their reactivity and applications .
Propiedades
Fórmula molecular |
C7H5BrO |
|---|---|
Peso molecular |
189.04 g/mol |
Nombre IUPAC |
4-bromo-2,3,5,6-tetradeuteriobenzaldehyde |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D |
Clave InChI |
ZRYZBQLXDKPBDU-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])Br)[2H] |
SMILES canónico |
C1=CC(=CC=C1C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)

![2-[4-(Benzyloxy)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12061974.png)


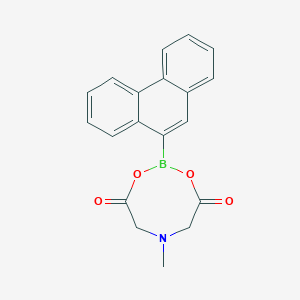
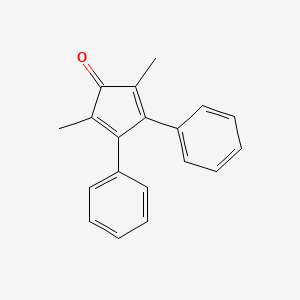
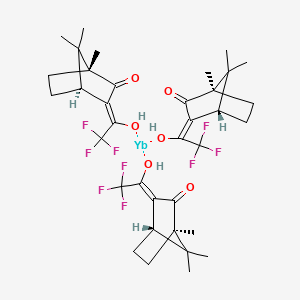
![[(15S,16S)-16-(hydroxymethyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methanol](/img/structure/B12062015.png)
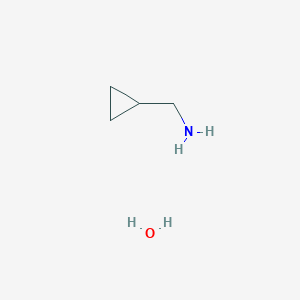
![[(3R,4aS,5S,6S,6aS,10aS)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate](/img/structure/B12062038.png)

